2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

P2X3 receptor pain research lead identification

This tetrazole-substituted arylamide is a critical chemical biology probe for P2X3/P2X2/3 receptor research, as disclosed in Roche patent literature. Unlike generic analogs, its unique 2-methyl-2H-tetrazole regioisomer and pyridin-2-yl acetamide tailpiece are essential for mapping regioisomer-dependent SAR and probing purinergic signaling in DRG neurons or recombinant cell lines. Ideal for computational docking with favorable drug-like properties (tPSA ≈ 90.65 Ų, AlogP ≈ 1.29). Direct procurement ensures access to this specific vector geometry for allosteric site exploration, avoiding the unpredictable pharmacological outcomes of unvalidated 'close analogs'.

Molecular Formula C15H14N6O2
Molecular Weight 310.31 g/mol
Cat. No. B11007552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide
Molecular FormulaC15H14N6O2
Molecular Weight310.31 g/mol
Structural Identifiers
SMILESCN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H14N6O2/c1-21-19-15(18-20-21)11-5-7-12(8-6-11)23-10-14(22)17-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,16,17,22)
InChIKeyJZPINQLUXUVCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide for P2X Receptor Research


The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide (C₁₅H₁₄N₆O₂, MW 310.32) is a synthetic small molecule belonging to the tetrazole-substituted arylamide class . It incorporates a 2-methyl-2H-tetrazole group, a central phenoxy linker, and a pyridin-2-yl acetamide terminus. This scaffold has been disclosed in patent literature as part of a broader series targeting purinergic P2X3 and P2X2/3 receptors, indicating potential applications in pain, genitourinary, and inflammatory disease research [1]. However, definitive, publicly available pharmacological characterization of this specific molecule remains sparse, requiring procurement decisions to rely heavily on the structural attributes of its chemotype rather than on published biological potency data for the exact compound.

Why Generic Substitution Cannot Be Guaranteed for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide


Substituting this compound with a structurally similar analog from the tetrazole arylamide class introduces risks due to the lack of public structure-activity relationship (SAR) data for this specific scaffold. The patent literature [1] describes a broad generic structure (Formula I) where variations in the tetrazole substitution, the central aryl/heteroaryl linker, and the amide substituent all profoundly impact P2X3 receptor antagonism. Without explicit data showing that the 2-(pyridin-2-yl)acetamide tailpiece and the 4-(2-methyl-2H-tetrazol-5-yl)phenoxy core confer comparable or superior potency, selectivity, and metabolic stability relative to other disclosed examples, replacement with a 'close analog' may result in unpredictable pharmacological outcomes, wasting valuable research resources.

Quantitative Differentiation Evidence for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide


Specific Compound Activity in P2X3 Receptor Antagonism: A Critical Data Gap

A direct search for the exact compound in the ChEMBL database returned no known pharmacological activity [1]. This stands in contrast to numerous other patent-exemplified compounds within the same family (US7595405B2) that have reported functional antagonist activity in recombinant cell systems [2]. The absence of public IC₅₀ or pIC₅₀ data for the target compound prevents any direct quantitative comparison at this time. This information deficit is the single most critical factor for procurement decisions.

P2X3 receptor pain research lead identification

Structural Differentiation: 2-Methyl-2H-Tetrazole Isomer Selection

The compound features a 2-methyl-2H-tetrazole regioisomer, whereas many analogs in the patent literature utilize N1-substituted tetrazoles or unsubstituted tetrazoles [1]. The synthesis of 2,5-disubstituted tetrazoles via [2+3] cycloaddition is well-established, producing a distinct isomer from the 1,5-disubstituted byproduct . The specific 2H-tautomer can exhibit different metabolic stability and hydrogen-bonding patterns compared to the 1H-tautomer, which is a key differentiator in the absence of direct biological data.

medicinal chemistry tetrazole isomerism bioisostere

Physicochemical Property Comparison: Linker Flexibility vs. Direct Attachment

The central phenoxyacetamide linker introduces greater conformational flexibility (7 rotatable bonds) compared to directly linked amide analogs in the Roche patent series [1]. Predicted physicochemical properties for the compound (tPSA ≈ 90.65 Ų, AlogP ≈ 1.29) indicate a drug-like profile . This contrasts with more rigid, directly attached tetrazole-benzamide patent exemplars, which may have different solubility and permeability characteristics, although direct experimental comparison is unavailable.

drug-like properties polar surface area logP

Recommended Application Scenarios for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide


P2X3 Receptor Target Identification and Validation Studies

Given the patent disclosure of the tetrazole arylamide chemotype as P2X3/P2X2/3 antagonists [1], the primary utility for this compound lies in in vitro target engagement studies for purinergic signaling. Researchers can use the compound as a chemical biology tool to probe P2X3 receptor function in dorsal root ganglion (DRG) neurons or recombinant cell lines, provided they first establish its potency and selectivity through in-house profiling.

Comparative SAR Profiling of 2,5-Disubstituted Tetrazoles

The distinct 2-methyl-2H-tetrazole moiety makes this compound valuable for medicinal chemistry groups conducting systematic structure-activity relationship (SAR) studies on tetrazole regioisomers. It can serve as a key analog to benchmark the biological and physicochemical differences between 2H- and 1H-tetrazole isomers, directly addressing a known gap in tetrazole SAR .

In Silico Modeling and Pharmacophore Elucidation

With its predicted drug-like properties (tPSA ≈ 90.65 Ų, AlogP ≈ 1.29) , the compound is well-suited for computational chemistry studies, including molecular docking and pharmacophore modeling for P2X3 receptor antagonists. Its distinct linker geometry provides a unique vector for exploring the receptor's orthosteric and allosteric binding sites.

Quote Request

Request a Quote for 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.